Phenytoin sodium

Übersicht

Beschreibung

Phenytoin Sodium is an anti-epileptic drug, also known as an anticonvulsant . It works by slowing down impulses in the brain that cause seizures . It is used to control seizures but does not treat all types of seizures . The decision of whether it is the right medicine for a patient is determined by the doctor .

Synthesis Analysis

Phenytoin Sodium can be chemically synthesized and its solubility can be enhanced with inclusion complexation by the kneading method using beta-cyclodextrin . The main objective of this study was to enhance the dissolution rate of phenytoin and formulate the optimized chewable tablet . Another method for the synthesis of phenytoin involves a base-catalyzed reaction between benzil and urea .

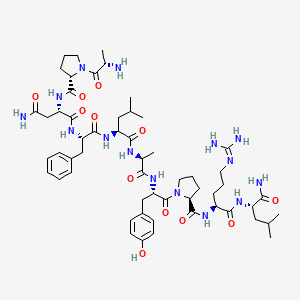

Molecular Structure Analysis

The molecular structure of Phenytoin Sodium is available in the NIST Chemistry WebBook . More detailed information about the molecular structure can be found in the referenced papers .

Chemical Reactions Analysis

Phenytoin Sodium showed disproportionation and chemical reactions with Lactose Monohydrate (LMH). Therefore, LMH should be avoided in Phenytoin Sodium formulations . More details about the chemical reactions of Phenytoin Sodium can be found in the referenced papers .

Physical And Chemical Properties Analysis

The physical and chemical stability of Phenytoin Sodium was investigated with commonly used diluents . The color of Phenytoin Sodium-Lactose Monohydrate (LMH) changed from white to yellowish-brown and pH dropped by 3.4 units after 4 weeks exposure . More details about the physical and chemical properties of Phenytoin Sodium can be found in the referenced papers .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant in Epilepsy

Phenytoin Sodium’s value as an anticonvulsant in epilepsy was identified by Putnam and Merritt . They found that Phenytoin Sodium could raise the threshold for electroshock induced convulsions . It has been explored in various forms of epilepsy since .

Treatment of Bipolar Disorders

Phenytoin Sodium has also been evaluated for safety and efficacy in bipolar disorders . It has shown promise in managing the symptoms and reducing the frequency of episodes in bipolar patients .

Potential Use in Cancer Treatment

Phenytoin Sodium has been evaluated for its potential use in cancer treatment . While the exact mechanisms are still under investigation, it is believed that Phenytoin Sodium may have a role in inhibiting the growth of cancer cells .

Wound Healing

Phenytoin Sodium has been studied for its effects on wound healing . It has been found to promote wound healing by modulating inflammation and promoting tissue regeneration .

Retina Protection

Research has indicated that Phenytoin Sodium may have a role in retina protection . It is believed to protect the retina from damage caused by various factors, including oxidative stress .

6. Nose to Brain Delivery for Acute Seizure Control Phenytoin Sodium formulated as nanolipid carriers (NLCs) seems to be promising as an intranasal delivery system for controlling acute seizures . In vivo pharmacokinetic studies revealed higher drug concentration in CSF/brain within 5 min upon intranasal administration of <50 nm sized phenytoin sodium NLCs than the control drug solution and marketed IV phenytoin sodium, indicating direct and rapid nose to brain drug transport through the olfactory epithelium .

7. Suppression of Hyper-Exciting Excitatory Postsynaptic Currents Especially during excited states, for instance in neuronal models stimulated with picrotoxin, a y-aminobutyricacid (GABA) type A receptor (GABAA) antagonist, phenytoin has a strong effect on the suppression of the spontaneous hyper-exciting excitatory postsynaptic currents .

Wirkmechanismus

Target of Action

Phenytoin sodium, a commonly used antiepileptic drug, primarily targets voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Phenytoin sodium acts by blocking these voltage-gated sodium channels , thereby preventing the propagation of action potentials . This blocking action is achieved by reducing the amplitude of sodium-dependent action potentials through increased steady-state inactivation . This results in the prevention of sustained high-frequency repetitive firing of action potentials .

Biochemical Pathways

By blocking the sodium channels, phenytoin sodium affects the neuronal excitability and the conduction of electrical signals in the brain . This leads to a decrease in the intracellular concentration of sodium in the brain and an increase in the ratio of extracellular to intracellular radioactive sodium . These changes correlate with the influence of phenytoin on the convulsion threshold .

Pharmacokinetics

Phenytoin sodium exhibits non-linear pharmacokinetics at therapeutic concentrations . This is because the rate of metabolism is close to the maximum capacity of the enzymes involved . In non-linear kinetics, clearance and half-life fluctuate with plasma concentration . As the rate of administration increases, the plasma concentration at steady state increases disproportionately . This capacity-limited metabolism explains the interindividual variability and the lack of predictability of the phenytoin plasma concentration-time profile

Safety and Hazards

Phenytoin Sodium should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Phenytoin Sodium has been explored in various forms of epilepsy since its discovery, but it was also evaluated for safety and efficacy in a great number of different disorders, from bipolar disorders to cancer, wound healing, and retina protection . More research is needed to further understand the full potential of Phenytoin Sodium .

Eigenschaften

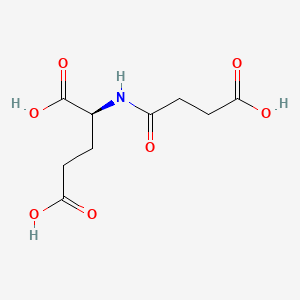

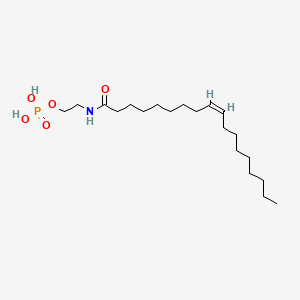

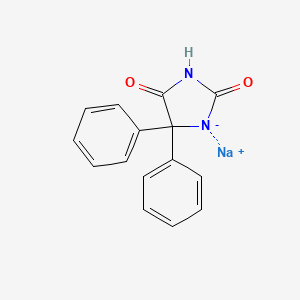

IUPAC Name |

sodium;5,5-diphenylimidazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPYVLNWWICYDW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023775 | |

| Record name | Diphenylhydantoin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenytoin sodium | |

CAS RN |

630-93-3 | |

| Record name | Phenytoin sodium [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5,5-diphenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylhydantoin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenytoin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYTOIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4182431BJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of phenytoin sodium?

A: Phenytoin sodium exerts its anticonvulsant effect primarily by stabilizing neuronal membranes. It does this by blocking voltage-gated sodium channels, thereby inhibiting the repetitive firing of neurons and preventing the spread of seizure activity [, ].

Q2: How does phenytoin sodium affect neurotransmitter release?

A: Phenytoin sodium can modulate the release of neurotransmitters, including gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It has been shown to enhance GABAergic transmission, contributing to its anticonvulsant effects [].

Q3: What is the molecular formula and weight of phenytoin sodium?

A: Phenytoin sodium has the molecular formula C15H11N2NaO2 and a molecular weight of 274.25 g/mol [].

Q4: What analytical techniques are commonly used to characterize phenytoin sodium?

A4: Various analytical techniques are employed for phenytoin sodium characterization, including:

- Spectroscopy: UV spectrophotometry is frequently used for both qualitative and quantitative analysis of phenytoin sodium [, , ].

- Chromatography: High-performance liquid chromatography (HPLC) is a widely adopted method for determining phenytoin sodium concentrations in biological samples like serum [, ]. It offers high sensitivity and selectivity, making it suitable for therapeutic drug monitoring.

- X-ray powder diffractometry: This technique helps analyze the crystalline structure of phenytoin sodium, providing insights into its solid-state properties and polymorphic forms [].

Q5: How does the pH of the solution affect the stability of phenytoin sodium?

A: Phenytoin sodium exhibits greater stability in alkaline solutions. It remains stable in non-acidic solutions due to its high alkalinity []. Conversely, in acidic environments, phenytoin sodium can convert to phenytoin free acid, leading to decreased solubility and potential precipitation [, ].

Q6: Are there known compatibility issues with phenytoin sodium and certain intravenous solutions?

A: Yes, phenytoin sodium has demonstrated compatibility issues with certain intravenous solutions. Research indicates that while 0.9% sodium chloride and lactated Ringer's injections are suitable diluents for intravenous phenytoin sodium administration, its stability in dextrose solutions is compromised []. The presence of dextrose can lead to precipitation, particularly at higher concentrations and prolonged storage [].

Q7: What strategies are employed to enhance the solubility and bioavailability of phenytoin sodium?

A7: Due to its low aqueous solubility, several strategies have been explored to improve phenytoin sodium's bioavailability, including:

- Controlled-release formulations: This approach aims to achieve sustained drug release, minimizing plasma concentration fluctuations and improving patient compliance [].

- Inclusion complexation: Utilizing cyclodextrins to form inclusion complexes with phenytoin sodium can significantly enhance its solubility and dissolution rate [].

- Niosomal drug delivery: Niosomes, non-ionic surfactant vesicles, have shown promise in encapsulating phenytoin sodium, improving its skin penetration and wound healing efficacy [].

Q8: What are the primary routes of administration for phenytoin sodium?

A: Phenytoin sodium can be administered intravenously or orally. Intravenous administration is typically preferred in acute settings like status epilepticus, while oral administration is more common for long-term management of epilepsy [, ].

Q9: How is phenytoin sodium metabolized in the body?

A: Phenytoin sodium is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9 [, ]. Genetic polymorphisms in CYP2C9 can significantly influence phenytoin sodium metabolism and contribute to inter-individual variability in drug response [].

Q10: What is the relationship between phenytoin sodium dosage and its efficacy in controlling seizures?

A: The relationship between phenytoin sodium dosage and its efficacy is complex and varies considerably among individuals []. Factors influencing this relationship include individual pharmacokinetics, genetic variations in drug-metabolizing enzymes like CYP2C9, and the underlying type and severity of epilepsy [, ].

Q11: What are some known adverse effects associated with phenytoin sodium use?

A11: Phenytoin sodium use is associated with various adverse effects, some of which can be serious. These include:

- Cerebellar dysfunction: Prolonged phenytoin sodium use can lead to cerebellar dysfunction, manifesting as ataxia, nystagmus, and dysarthria [].

- Osteoporosis: Long-term phenytoin sodium therapy has been linked to an increased risk of osteoporosis and fractures [, ]. The mechanism behind this effect is thought to involve altered calcium metabolism and bone remodeling.

- Megaloblastic anemia: While less common, phenytoin sodium can interfere with folate metabolism, potentially leading to megaloblastic anemia [].

Q12: Does phenytoin sodium interact with other commonly used medications?

A: Yes, phenytoin sodium can engage in significant drug interactions due to its effects on drug-metabolizing enzymes. It can both induce and inhibit CYP enzymes, altering the metabolism and clearance of co-administered drugs. These interactions can lead to either increased or decreased drug levels, potentially resulting in therapeutic failure or toxicity [, ].

Q13: Are there specific drug combinations with phenytoin sodium that warrant close monitoring?

A13: Several drug combinations with phenytoin sodium require careful monitoring due to the potential for significant interactions:

- Moxifloxacin: Co-administration of moxifloxacin, an antibiotic, has been shown to accelerate phenytoin sodium elimination, potentially leading to sub-therapeutic levels and breakthrough seizures [].

- Ethanol: Simultaneous use of ethanol and phenytoin sodium can alter the drug's pharmacokinetics, leading to unpredictable effects on its serum concentration and potentially increasing the risk of adverse events [].

Q14: What novel drug delivery systems are being investigated for phenytoin sodium?

A: Researchers are exploring innovative drug delivery systems to overcome the limitations of conventional phenytoin sodium formulations. One promising approach involves the development of nano-lipid carriers (NLCs) for intranasal delivery. These NLCs have demonstrated the potential for direct and rapid nose-to-brain drug transport, offering a potential alternative for controlling acute epileptic seizures [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B1677604.png)